Competitive In Vitro Potency Against the First-in-Class Clinical Candidate RP-6306
The representative derivative 8ma built on the 2'-amino-[1,1'-biphenyl]-3-carboxamide scaffold achieves PKMYT1 IC₅₀ = 16.5 nM in enzymatic assay, placing it within the same potency range as the clinical first‑in‑class inhibitor RP‑6306 (lunresertib, IC₅₀ = 14 nM in ADP‑Glo format) . Both compounds exhibit single‑digit nanomolar enzymatic potency that directly translates into cellular antiproliferative activity in CCNE1‑amplified HCC1569 breast cancer cells (8ma EC₅₀ = 116.8 nM; RP‑6306 IC₅₀ = 14 nM in NanoBRET) [1].
| Evidence Dimension | PKMYT1 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 8ma (2'-amino-[1,1'-biphenyl]-3-carboxamide derivative) IC₅₀ = 16.5 nM |
| Comparator Or Baseline | RP‑6306 (lunresertib) IC₅₀ = 14 nM (ADP‑Glo); 2 nM (NanoBRET) |
| Quantified Difference | 8ma is within 1.2‑fold of RP‑6306 enzymatic potency; ratio = 1.18 |
| Conditions | ADP‑Glo kinase activity assay; recombinant PKMYT1 kinase domain |
Why This Matters
Procurement of the 2'-amino-[1,1'-biphenyl]-3-carboxamide scaffold provides immediate access to inhibitor chemotypes with potency comparable to a clinical‑stage PKMYT1 inhibitor, enabling structure‑based optimization without the IP constraints of proprietary scaffolds.
- [1] Wang C, Fang Y, Zhou Z, et al. Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1‑Amplified Breast Cancer. J Med Chem. 2024;67(17):15816-15836. doi:10.1021/acs.jmedchem.4c01458 View Source
